molecular formula C18H17F2N3O B2676382 (E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one CAS No. 2035006-66-5

(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one

Cat. No. B2676382
CAS RN: 2035006-66-5
M. Wt: 329.351
InChI Key: SEETWFBSDPOMIN-QPJJXVBHSA-N
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Description

(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17F2N3O and its molecular weight is 329.351. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

The synthesis of novel biologically potent heterocyclic compounds, incorporating elements such as oxazole, pyrazoline, and pyridine, has been a focus of research. These compounds have shown significant anticancer activity against a variety of cancer cell lines and have also demonstrated in vitro antibacterial and antifungal activities. Their potential to overcome microbe resistance to pharmaceutical drugs has been supported by molecular docking studies, suggesting their use in developing new antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Photophysical Properties for Organic Electronics

Research into the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands has revealed a broad span of redox and emission properties. These findings are crucial for the development of materials with potential applications in organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs), offering pathways for color tuning and electronic property modification (Stagni et al., 2008).

Green Synthesis Approaches

The development of green synthesis methods for producing heterocyclic compounds, such as 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles, has been evaluated using metrics like atom economy, reaction mass efficiency (RME), and environmental factor (E-factor). These studies highlight the importance of environmentally friendly procedures in chemical synthesis, with specific procedures being identified as less impactful based on RME and E-factor analyses (Martins et al., 2013).

Fluorinated Heterocyclic Scaffolds

Research into fluorinated heterocyclic scaffolds has led to the synthesis of novel functionalized compounds with potential applications in medicinal chemistry. Such compounds are of interest due to their unique properties, which can be leveraged for further functionalization and application in drug development (Revanna et al., 2013).

properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O/c19-13-5-6-15(20)12(10-13)4-7-18(24)22-8-9-23-17(11-22)14-2-1-3-16(14)21-23/h4-7,10H,1-3,8-9,11H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEETWFBSDPOMIN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)/C=C/C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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